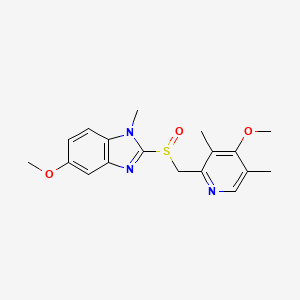

N-Methyl omeprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and peptic ulcers. This compound retains the core structure of omeprazole but includes a methyl group, which can influence its pharmacological properties and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl omeprazole typically involves the methylation of omeprazole. One common method is the reaction of omeprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl omeprazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding sulfide.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

N-Methyl omeprazole retains the core functionality of omeprazole as a proton-pump inhibitor. Its applications include:

- Treatment of Peptic Ulcers : Similar to omeprazole, this compound is investigated for its effectiveness in treating gastric and duodenal ulcers.

- Management of GERD : Research indicates that it may provide relief from symptoms associated with gastroesophageal reflux disease.

Helicobacter pylori Eradication

This compound can be combined with antibiotics to enhance the eradication of Helicobacter pylori, a bacterium linked to gastric ulcers. Studies suggest that the methylated form may improve treatment efficacy compared to standard regimens involving omeprazole .

Anti-Cancer Potential

Recent studies have explored the potential anti-cancer properties of this compound. Research indicates that proton-pump inhibitors may play a role in reducing the risk of certain cancers:

- Esophageal Cancer : Some studies suggest that long-term use of proton-pump inhibitors like this compound may be associated with a reduced risk of esophageal cancer in patients with Barrett's esophagus .

- Animal Studies : In animal models, this compound has been evaluated for its effects on carcinogenesis, showing varying results depending on dosage and combination with other agents .

Veterinary Medicine

This compound is also being explored for veterinary applications. It can be used to treat gastrointestinal issues in animals, particularly horses suffering from ulcers. Its effectiveness in this context parallels that observed in human medicine .

Analytical Applications

The compound is utilized in various analytical settings:

- Pharmaceutical Testing : this compound serves as a pharmaceutical secondary standard in quality control and method development for drug formulations .

- Research Applications : Its unique properties make it suitable for studies investigating drug interactions and pharmacokinetics.

Data Tables

Case Study 1: Effectiveness in Acid Peptic Disease

A prospective study evaluated the effectiveness of this compound in patients with acid peptic disease:

- Participants : 96 patients

- Duration : 28 days

- Results : Significant reduction in symptom severity (PAGI-SYM scores decreased from 41.32 to 8.93) and high patient satisfaction reported (TSQM scores increased) .

Case Study 2: Carcinogenicity Assessment

A study investigated the carcinogenic potential of this compound in mice:

Mecanismo De Acción

N-Methyl omeprazole, like omeprazole, inhibits the hydrogen-potassium ATPase enzyme found in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related conditions. The methyl group may influence the binding affinity and stability of the compound, potentially altering its pharmacological profile.

Comparación Con Compuestos Similares

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: Known for its stability in acidic conditions and longer duration of action.

Rabeprazole: Has a faster onset of action compared to other proton pump inhibitors.

Uniqueness: N-Methyl omeprazole’s uniqueness lies in its modified structure, which can influence its pharmacokinetic and pharmacodynamic properties. The addition of the methyl group may enhance its stability and alter its interaction with the target enzyme, potentially offering advantages in specific clinical scenarios.

Actividad Biológica

N-Methyl omeprazole is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound acts by inhibiting the H+/K+ ATPase enzyme system located in the parietal cells of the stomach. This inhibition leads to a significant reduction in gastric acid secretion, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The compound is activated in the acidic environment of the canaliculus within these cells, where it binds covalently to the enzyme, leading to prolonged suppression of acid production.

Biological Activities

- Acid Secretion Inhibition : Like its parent compound, this compound effectively decreases gastric acid secretion. This effect has been observed in various animal models, where it demonstrated a dose-dependent response.

- Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory effects of omeprazole and its derivatives. This compound has shown potential in reducing inflammatory cytokine levels in vitro, suggesting a broader therapeutic application beyond acid suppression .

- Antioxidant Activity : Preliminary research indicates that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in gastric tissues .

Case Study 1: In Vivo Effects on Gastric Tissue

A study investigated the effects of this compound on gastric tissue integrity and inflammation in mice. The results indicated that treatment with this compound significantly reduced markers of inflammation and oxidative stress compared to control groups. The study also noted a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with this compound .

Case Study 2: Carcinogenic Potential

Another critical area of research involves the long-term effects of omeprazole derivatives on carcinogenesis. A study found that while high doses of omeprazole increased tumor incidence in the fore-stomach of mice, this compound did not exhibit similar carcinogenic properties when administered at therapeutic doses over an extended period . This finding is significant for assessing the safety profile of this compound.

Pharmacokinetics and Metabolite Analysis

Recent pharmacokinetic studies have focused on identifying metabolites of this compound in biological systems. Using advanced mass spectrometry techniques, researchers have characterized several metabolites that may contribute to its biological activity and therapeutic effects. Notably, differences were observed in metabolite profiles based on administration routes (oral vs. intravenous), which could influence efficacy and safety outcomes .

| Administration Route | Metabolite Identified | Concentration (ng/mL) |

|---|---|---|

| Oral | M1 | 150 |

| Intravenous | M2 | 200 |

| Intraperitoneal | M3 | 180 |

Propiedades

Número CAS |

89352-76-1 |

|---|---|

Fórmula molecular |

C36H42N6O6S2 |

Peso molecular |

718.9 g/mol |

Nombre IUPAC |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

Clave InChI |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

Sinónimos |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.